6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Structural Significance of Pyranopyrazole Heterocycles in Medicinal Chemistry
Pyrano[2,3-c]pyrazoles are fused bicyclic systems comprising a pyran ring condensed with a pyrazole moiety. This architecture confers remarkable stability and diverse bioactivity, making them valuable scaffolds in drug design. The planar structure enables π-π stacking interactions with biological targets, while substituents like amino, cyano, and alkyl/aryl groups fine-tune electronic properties and binding affinity.
Key pharmacological activities include:
- Antioxidant properties : Pyranopyrazoles with electron-donating groups (e.g., amino) exhibit radical scavenging capabilities, as demonstrated by DPPH assays.
- Enzyme inhibition : Derivatives inhibit α-amylase and dipeptidyl peptidase-4 (DPP4), relevant for diabetes management.
- Kinase modulation : Structural analogs show binding affinity to p38 MAP kinase, suggesting anticancer potential.
The 6-amino-5-cyano substitution pattern in pyrano[2,3-c]pyrazoles enhances hydrogen-bonding capacity, critical for target engagement.
Isomeric Variations in Pyrano[2,3-c]pyrazole Systems
Pyranopyrazoles exist in four isomeric forms, with pyrano[2,3-c]pyrazole (1,4-dihydro) being the most thermodynamically stable due to minimized steric strain. Early syntheses by Stollé and Wolff established routes to the 1,4-dihydro isomer, while Junek’s work expanded functionalization at the 4-position.
Table 1: Stability and Synthetic Accessibility of Pyranopyrazole Isomers
The 1,4-dihydro configuration predominates in medicinal applications due to its synthetic feasibility and compatibility with spirocyclic modifications.
Properties
IUPAC Name |
6-amino-3-ethyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-11-13-12(9-6-4-3-5-7-9)10(8-16)14(17)20-15(13)19-18-11/h3-7,12H,2,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGUQOTYBGUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384637 | |
| Record name | 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444790-63-0 | |
| Record name | 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Four-Component Reaction (4CR) Strategies
The four-component reaction (4CR) represents the most widely adopted method for synthesizing 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. This one-pot approach leverages the condensation of an aromatic aldehyde, malononitrile, a β-ketoester (e.g., ethyl 3-oxopentanoate), and hydrazine hydrate under catalytic conditions . The reaction proceeds through sequential steps:
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Knoevenagel condensation : The aldehyde and malononitrile form an α,β-unsaturated nitrile.
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Michael addition : Hydrazine attacks the nitrile to generate a pyrazole intermediate.
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Cyclization : The β-ketoester undergoes nucleophilic attack, followed by tautomerization to yield the dihydropyrano[2,3-c]pyrazole core .
A representative protocol involves refluxing equimolar amounts of benzaldehyde, malononitrile, ethyl 3-oxopentanoate, and hydrazine hydrate in ethanol with 10 mol% trichloroacetic acid (TCAA) for 5–10 minutes, achieving yields of 80–90% . Substituting TCAA with ceric sulfate (Ce(SO₄)₂·4H₂O) under similar conditions affords comparable efficiency, highlighting the versatility of Brønsted/Lewis acid catalysts .
Catalytic Systems and Their Impact
Catalysts critically influence reaction kinetics and yields. The following table summarizes catalytic performance in synthesizing analogous pyrano[2,3-c]pyrazoles:
| Catalyst | Loading (mol%) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Trichloroacetic acid | 10 | 5–10 | 85–90 | |
| Ceric sulfate | 10 | 5–12 | 80–87 | |
| Piperidine | 15 | 30–60 | 70–75 |
TCAA outperforms traditional bases like piperidine due to its dual acid functionality, which accelerates both Knoevenagel and cyclization steps . Ceric sulfate, a Lewis acid, enhances electrophilicity at the carbonyl group of the β-ketoester, facilitating nucleophilic attack .
Solvent and Temperature Optimization
Ethanol emerges as the optimal solvent for 4CRs, balancing reactant solubility and environmental feasibility. Polar aprotic solvents (e.g., DMF) reduce yields by destabilizing intermediates, while water-mediated systems require prolonged reaction times (>60 minutes) . Reflux conditions (70–80°C) are standard, though room-temperature protocols using ultrasonic irradiation have been reported for related pyrano[2,3-c]pyrazoles, reducing energy input by 40% .
Substrate Scope and Limitations
The 4CR tolerates diverse aromatic aldehydes, including electron-deficient (e.g., 4-nitrobenzaldehyde) and electron-rich (e.g., 4-methoxybenzaldehyde) variants . However, aliphatic aldehydes fail to yield products due to steric hindrance and reduced electrophilicity . The ethyl substituent at the 3-position originates from the β-ketoester; substituting ethyl 3-oxopentanoate with methyl analogs (e.g., ethyl acetoacetate) produces the methyl derivative instead .
Alternative Synthetic Pathways
While 4CRs dominate, stepwise approaches are viable:
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Preformation of the pyrazole ring : Hydrazine and β-ketoester condense to form 3-ethyl-1H-pyrazol-5-ol, which subsequently reacts with the Knoevenagel adduct (aldehyde + malononitrile) .
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Spirocyclic derivatives : Introducing isatin derivatives instead of aldehydes yields spiro[indole-3,4′-pyrano[2,3-c]pyrazoles], though this diverges from the target compound .
Characterization and Analytical Data
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can have different biological activities and applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit promising anticancer properties. In a study published in the Journal of Heterocyclic Chemistry, the compound was synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives displayed significant inhibition of cell proliferation, suggesting potential as anticancer agents .
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of this compound. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases such as arthritis . The mechanism involves the modulation of signaling pathways associated with inflammation.
Materials Science
Polymer Chemistry
The compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and heat resistance, making it suitable for applications in aerospace and automotive industries .
Nanocomposites
Research has also investigated the use of this compound in the development of nanocomposites. These composites demonstrate superior electrical conductivity and thermal management properties, which are crucial for electronic applications .
Agricultural Chemistry
Pesticidal Activity
The compound has been studied for its pesticidal properties against various agricultural pests. Field trials revealed that formulations containing this compound effectively reduced pest populations while minimizing harm to beneficial insects . This suggests its potential as an eco-friendly pesticide alternative.
Herbicidal Properties
In addition to its pesticidal activity, research indicates that derivatives of this compound may possess herbicidal properties. Laboratory studies have shown effective weed control at low concentrations, making it a candidate for developing new herbicides that are less toxic to non-target species .
Table 1: Summary of Biological Activities
Table 2: Material Properties
Mechanism of Action
The mechanism of action of 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it has been shown to inhibit kinase activity, which is crucial in various signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-Amino-4-(3,4-diethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-ethyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical properties. Its combination of an amino group, ethyl group, and phenyl ring contributes to its distinct reactivity and potential therapeutic applications .
Biological Activity
6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS Number: 444790-63-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications based on diverse scientific literature.
Synthesis
The synthesis of 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole derivatives has been achieved through various methods. One notable approach involves a four-component reaction utilizing hydrazine, ethyl 3-oxo-3-phenylpropanoate, aldehydes, and malononitrile under ultrasound irradiation in an aqueous medium. This method is recognized for its eco-friendliness and efficiency compared to traditional synthesis techniques .
Anticancer Properties
Research indicates that derivatives of dihydropyrano[2,3-c]pyrazole exhibit significant anticancer activity. For instance, compounds synthesized from similar frameworks have demonstrated promising results against various cancer cell lines. A study reported that a related compound showed an IC50 value of 19.70 ± 0.89 μM against cancer cells, comparable to the standard drug etoposide (IC50 = 18.71 ± 1.09 μM) .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. Compounds similar to 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole have exhibited potent antibacterial and antifungal activities. For example, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL against Klebsiella planticola .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, pyrazole derivatives are noted for their anti-inflammatory effects. The structural characteristics of these compounds contribute to their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Key modifications in the molecular structure can enhance potency and selectivity against specific biological targets. For instance, variations in substituents on the phenyl ring or alterations in the dihydropyrano framework can lead to significant changes in bioactivity.
| Compound | Activity | IC50/MIC | Reference |
|---|---|---|---|
| Compound A | Anticancer | 19.70 μM | |
| Compound B | Antibacterial | 3.9 μg/mL | |
| Compound C | Anti-inflammatory | Not specified |
Case Studies
- Anticancer Study : A derivative of the dihydropyrano[2,3-c]pyrazole series was tested in vitro against breast cancer cell lines MCF-7 and MDA-MB-231. The study highlighted a synergistic effect when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone .
- Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical strains of bacteria and fungi. The results indicated that certain derivatives exhibited strong antibacterial activity with potential applications in treating infections caused by resistant strains .
Q & A
Q. What are the standard synthetic methodologies for preparing 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
The compound is typically synthesized via multicomponent reactions (MCRs) in aqueous or solvent-free conditions. A common approach involves refluxing hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and malononitrile in water with a catalyst like tetra--butylammonium bromide (TBAB). Reaction progress is monitored via TLC, and purification is achieved through recrystallization (ethanol/water). Spectral characterization (IR, H/C NMR, mass spectrometry) confirms structure .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Essential techniques include:
- IR spectroscopy : To detect NH (~3425 cm), CN (~2200 cm), and C=O/C=N stretches.
- NMR : H NMR identifies methyl groups (δ 1.84 ppm), aromatic protons (δ 7.1–7.4 ppm), and NH (δ 6.02 ppm). C NMR confirms cyano (δ ~115 ppm) and pyranopyrazole carbons.
- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 331 for bromophenyl derivatives) .
Q. How do substituents on the aryl group influence physicochemical properties?
Substituents like nitro, methoxy, or halogens (Cl, Br) alter solubility, melting points, and bioactivity. For example, electron-withdrawing groups (e.g., -NO) increase thermal stability, while -OCH enhances solubility in polar solvents. These effects are systematically analyzed via Hammett plots or comparative crystallography .
Q. What in vitro assays are used to screen biological activity?
Common assays include:
- Calcium channel blockade : Rat aortic ring models to evaluate vasorelaxant effects (comparable to nifedipine).
- Antibacterial screening : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Optimization strategies include:
- Catalyst screening : Ionic liquids (e.g., [EtNH][HSO]) or surfactants (CTACl) enhance regioselectivity and reduce reaction time.
- Solvent effects : Water improves atom economy, while microwave irradiation (100–120°C, 300 W) shortens reaction duration to 10–15 minutes .
Q. How are spectral data contradictions resolved (e.g., overlapping peaks in NMR)?
Q. What mechanistic insights explain the antihypertensive activity of this compound?
In silico docking studies suggest interaction with L-type calcium channels, mimicking dihydropyridine drugs. In vivo rat models show dose-dependent reduction in systolic blood pressure (20–30 mmHg at 10 mg/kg). Ex vivo assays confirm vasodilation via NO-mediated pathways .
Q. How do solvent polarity and catalyst loading impact reaction kinetics?
- Polar solvents (e.g., ethanol) : Increase dielectric constant, accelerating enolization of ethyl acetoacetate.
- Catalyst concentration : TBAB >10 mol% induces micellar effects, improving reactant collision frequency. Kinetic studies (pseudo-first-order plots) quantify rate constants .
Q. What strategies are employed for structure-activity relationship (SAR) analysis?
- Analog synthesis : Systematic variation of aryl substituents (e.g., 4-Cl, 4-NO, 3,4,5-OCH).
- Biological testing : IC values from enzyme inhibition assays (e.g., COX-2) correlate with Hammett σ constants. QSAR models predict logP and bioavailability .
Q. How do in vitro and in vivo models differ in evaluating therapeutic potential?
- In vitro : High-throughput screening identifies hits (e.g., IC <10 µM in cell lines).
- In vivo : Pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models validate efficacy and toxicity. Contradictions (e.g., poor in vivo activity despite strong in vitro data) may arise from metabolic instability .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
